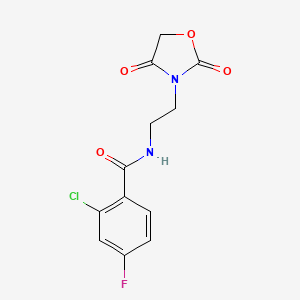
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide, also known as CLEFMA, is a synthetic compound that has shown potential as an anticancer agent. It belongs to the class of benzamide derivatives and has a molecular formula of C13H11ClF2N2O4.
作用机制
The exact mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of tubulin, a protein that is involved in the formation of microtubules. Microtubules are essential for cell division and are a target for many anticancer drugs. By disrupting the function of microtubules, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide can inhibit cell division and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been found to have low toxicity and good bioavailability. It has been shown to inhibit the growth of cancer cells without affecting normal cells. Moreover, it has been found to have anti-inflammatory and antioxidant properties. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
实验室实验的优点和局限性
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown promising results as an anticancer agent. Future research should focus on elucidating its mechanism of action and optimizing its structure to improve its efficacy and reduce its toxicity. Moreover, more studies are needed to evaluate its potential for combination therapy with other anticancer drugs. Furthermore, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has shown anti-inflammatory and antioxidant properties, which suggest that it may have potential for the treatment of other diseases such as arthritis and neurodegenerative disorders.
合成方法
The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzamide and 2,4-dioxooxazolidine-3-ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide as a white solid.
科学研究应用
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has been extensively studied for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide has also been found to induce apoptosis, inhibit angiogenesis, and disrupt microtubule function in cancer cells. Moreover, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O4/c13-9-5-7(14)1-2-8(9)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYIUIPFRCGOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)

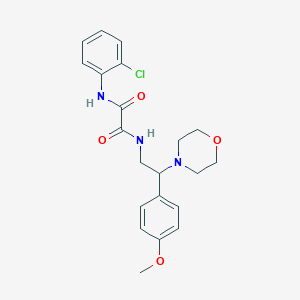
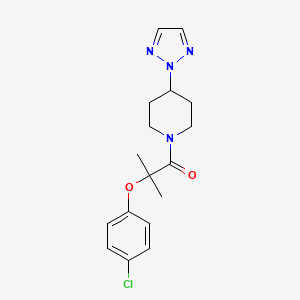
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)
![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)
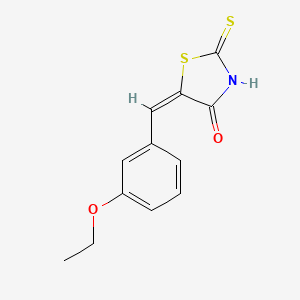
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
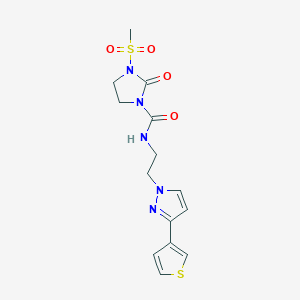
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
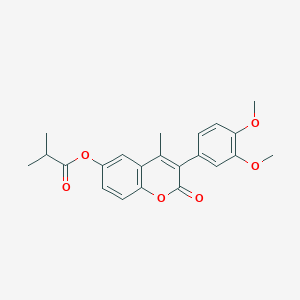
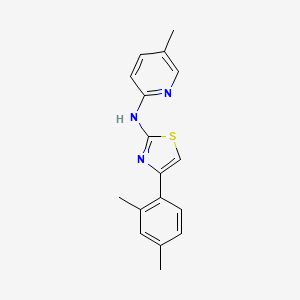
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)